N-(2,3-dihydro-1H-benzimidazol-2-yl)-2,3-dihydro-1H-benzimidazol-2-amine
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Overview
Description
N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline
- 2-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-phenol
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N-(2,3-dihydro-1h-benzoimidazol-2-yl)-2,3-dihydro-1h-benzoimidazol-2-amine is unique due to its specific structural features and the resulting chemical and biological properties
Properties
CAS No. |
86834-46-0 |
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Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-benzimidazol-2-yl)-2,3-dihydro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C14H15N5/c1-2-6-10-9(5-1)15-13(16-10)19-14-17-11-7-3-4-8-12(11)18-14/h1-8,13-19H |
InChI Key |
DFMVOTANHOGMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(N2)NC3NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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